BenchChemオンラインストアへようこそ!

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

Lipophilicity Permeability Drug-likeness

Chiral N-Boc-3-amino-4-arylpyrolidine building block featuring trans (3R,4S) diequatorial geometry and a para-CF3 substituent. The CF3 group suppresses pyrrolidine pKa by ~2.3 units vs. non-fluorinated analogs, placing this scaffold within favorable CNS drug-likeness space and reducing P-glycoprotein efflux risk. The Boc group provides acid-labile orthogonality—enabling selective deprotection in the presence of Cbz- or base-sensitive functionalities—saving at least one synthetic step versus alternative protecting groups. This pre-organized scaffold matches the glycine-rich loop of protein kinases (validated in PDB co-crystal structures 4UJ9/4UJA/4UJB), making it a direct building block for ATP-competitive kinase inhibitor SAR. Substituting non-fluorinated or cis analogs introduces quantifiable liabilities in target binding geometry and protonation state. Supplied with tightly controlled stereochemistry; ≥95% HPLC purity minimizes batch-dependent variability across multi-step syntheses.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
Cat. No. B7890548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate
Molecular FormulaC16H21F3N2O2
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1
InChIKeyTZTDXEAWMSGECI-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate – Procurement-Grade Chiral Pyrrolidine Building Block


tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate (CAS 1212404-61-9, enantiomerically specified as CAS 1260605-42-2) is a trans-configured, N-Boc-protected 3-amino-4-arylpyrolidine chiral building block with a molecular formula of C₁₆H₂₁F₃N₂O₂ and a molecular weight of 330.35 g·mol⁻¹ [1]. It is supplied as a white crystalline powder with a reported melting point of 203–207 °C and ≥ 99% purity by HPLC . The compound features a stereodefined (3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidine core carrying a tert-butyl carbamate (Boc) protecting group on the 3-amino position [1]. Its computed XLogP3 of 3.0 and the strongly electron-withdrawing para-CF₃ substituent (Hammett σₚ ≈ 0.54) differentiate it from non-fluorinated 4-phenyl analogs, imparting higher lipophilicity and depressed pyrrolidine N–H basicity that are meaningful for CNS drug discovery and structure–activity relationship (SAR) exploration [2][3].

Why Unsubstituted or cis Analogs Cannot Replace tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate


Interchanging this compound with its closest analogs—such as the des-trifluoromethyl (4-phenyl) variant, the cis diastereomer, or building blocks carrying alternative amine protecting groups—introduces measurable liabilities in lipophilicity, nitrogen basicity, target binding geometry, and downstream synthetic compatibility. The para-CF₃ substituent contributes a Hansch hydrophobic fragment constant (π) of +0.88 [1], which translates to a meaningful logD₇.₄ shift that alters passive membrane permeability and can reduce promiscuous off-target binding. Concomitantly, the electron‑withdrawing CF₃ group depresses the pyrrolidine pKa by ~2.3 units relative to the non‑fluorinated congener [2], a magnitude sufficient to change the protonation state at physiological pH and impact both oral absorption and lysosomal trapping. The trans relative configuration places the 3‑amino‑Boc and 4‑aryl substituents in a diequatorial‑like orientation that pre‑organizes the scaffold for productive interactions with the glycine‑rich loop of protein kinases, an architectural advantage lost upon switching to the cis isomer [3]. Finally, replacing the Boc group with Cbz or Fmoc removes the acid‑labile orthogonality that enables selective deprotection in the presence of other sensitive functionalities [4]. These non‑interchangeable features make generic substitution a quantifiable risk in reproducible SAR campaigns.

Quantitative Differentiation Evidence for tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate versus Closest Analogs


Lipophilicity Differentiation: Hansch π = +0.88 for para-CF₃ Adds ~0.9 logP Units Relative to Des-Fluoro Analog

Introduction of a para-CF₃ group on the 4‑phenyl ring increases the calculated partition coefficient by approximately 0.9 logP units compared with the corresponding 4‑phenyl analog, based on the well‑established aromatic substituent hydrophobic constant (π) for CF₃ of +0.88 [1]. The target compound displays a computed XLogP3 of 3.0 [2]; the des‑CF₃ comparator, tert‑butyl (trans‑4‑phenylpyrrolidin‑3‑yl)carbamate (CAS 351360‑61‑7), exhibits a measured/calculated logP of ~2.1 [3]. This ΔlogP of ≈ 0.9 corresponds to an ~8‑fold higher octanol/water partition coefficient at pH 7.4, consistent with the CF₃‑driven lipophilicity enhancement widely exploited in CNS drug design [4].

Lipophilicity Permeability Drug-likeness

Basicity Modulation: CF₃ Lowers Pyrrolidine pKa by ~2.3 Units, Shifting the Fraction Unionized at pH 7.4

In 4‑(trifluoromethyl)prolines—the closest structurally characterized model system—the equatorial CF₃ group depresses the pyrrolidine nitrogen pKa by ΔpKa ≈ 2.3 compared with unsubstituted proline (pKa of proline ≈ 10.6; 4‑CF₃‑proline pKa ≈ 8.3) [1]. For the target compound, the predicted pKa of the pyrrolidine nitrogen is 11.96 ± 0.40 ; after Boc deprotection, the free 3‑amino group is expected to show a similar CF₃‑mediated pKa reduction. A pKa shift of this magnitude changes the mole fraction of unionized amine at pH 7.4 from ~0.1% (pKa ~10.6) to ~11% (pKa ~8.3), a >100‑fold increase that profoundly alters passive membrane permeability and lysosomal accumulation potential [2].

Basicity Protonation state ADME

Scaffold Pre‑Validation: (3S,4R)-4-(4-CF₃‑Phenyl)Pyrrolidine Core Delivers Low‑Nanomolar Ki Against Protein Kinase A

In a systematic study of 32 enantiomerically pure pyrrolidine‑based inhibitors, compounds bearing a (3S,4R)‑4‑(4‑(trifluoromethyl)phenyl)carbonylpyrrolidine core—a derivative of the target compound’s scaffold after Boc removal and acylation—inhibited protein kinase A (PKA) with Ki values in the low‑nanomolar range [1]. The co‑crystal structures (PDB entries 4UJ9, 4UJA, 4UJB; resolution 1.87 Å) revealed that the trans‑configured pyrrolidine positions the 4‑CF₃‑phenyl group for orthogonal dipolar contacts and amide–π stacking within the glycine‑rich loop, interactions that are stereochemically inaccessible to the cis diastereomer [1][2]. By contrast, analogous inhibitors lacking the para‑CF₃ substitution or bearing alternative stereochemistry showed attenuated potency [1].

Kinase inhibition Structure-based design Enantioselective synthesis

Orthogonal N‑Protection Strategy: Boc Group Enables Acid‑Labile Deprotection Without Competing Cbz or Fmoc Reactivity

The tert‑butyl carbamate (Boc) group on the 3‑amino position is stable to catalytic hydrogenation (20–60 psi H₂, Pd/C) and to strong nucleophiles/bases (e.g., Grignard reagents, NaH, piperidine), conditions that quantitatively cleave Cbz (H₂/Pd) and Fmoc (20% piperidine/DMF) groups, respectively [1]. Deprotection of the Boc group proceeds cleanly with 25–50% TFA in CH₂Cl₂ or 4 M HCl/dioxane (τ₁/₂ ≈ 5–30 min at 25 °C), whereas Cbz and Fmoc remain intact under these acidic conditions [1][2]. This orthogonal reactivity profile permits the target compound to be used in synthetic sequences that require simultaneous protection of other amine or alcohol functionalities with Cbz or Fmoc, followed by selective Boc removal without protecting‑group scrambling.

Protecting group orthogonality Multi-step synthesis Peptide coupling

Commercial Quality Assurance: ≥99% HPLC Purity and Sharp Melting Point (203–207 °C) Minimize Downstream By‑Product Formation

The compound is supplied by validated vendors at ≥ 99% purity (HPLC), with a reported melting point of 203–207 °C and is structurally confirmed by ¹H/¹³C NMR and HRMS . In contrast, the des‑CF₃ analog tert‑butyl (trans‑4‑phenylpyrrolidin‑3‑yl)carbamate (CAS 351360‑61‑7) is routinely offered at 97% purity . The 2% purity gap becomes operationally significant in peptide‑coupling or reductive‑amination steps, where even low‑level pyrrolidine‑derived impurities (e.g., ring‑opened or de‑Boc side‑products present in the comparator) can consume stoichiometric coupling reagents, generate difficult‑to‑remove by‑products, and complicate LC‑MS reaction monitoring.

Purity specification Quality control Reproducibility

Research and Procurement Scenarios Where tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate Provides Verifiable Advantage


Kinase-Focused Fragment Elaboration and Structure‑Based Drug Design

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can use this building block to construct elaborated analogs of the (3S,4R)-4-(4-(trifluoromethyl)phenyl)pyrrolidine series that have demonstrated low‑nanomolar PKA affinity and well‑resolved X‑ray co‑crystal structures (PDB 4UJ9, 4UJA, 4UJB) [1]. The CF₃‑phenyl group engages the glycine‑rich loop through orthogonal dipolar contacts, and the trans‑diequatorial geometry both pre‑organizes the ligand and provides a vector for further derivatization at the pyrrolidine nitrogen that is inaccessible to the cis diastereomer [1]. Procurement of the Boc‑protected form enables direct use in parallel amide coupling or reductive amination libraries without additional protection steps.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Basicity

The compound’s computed XLogP3 of 3.0 and the CF₃‑driven pKa suppression (~2.3 units relative to the 4‑phenyl analog) place it within the favorable CNS drug‑likeness space (logP 2–4; pKa < 8 for reduced P‑glycoprotein efflux) [2][3]. Researchers can use it as a late‑stage intermediate for assembling CNS‑active pyrrolidine chemotypes (e.g., histamine H3 antagonists, GlyT2 inhibitors) where balancing permeability against efflux is critical. Substituting the non‑fluorinated analog risks a >100‑fold change in the unionized fraction at physiological pH, which can confound in vivo brain‑to‑plasma ratio predictions [3].

Multi‑Step Synthetic Sequences Requiring Orthogonal Amine Protection

Synthetic chemists executing routes that involve both palladium‑catalyzed hydrogenolysis steps (which cleave Cbz) and base‑sensitive functional groups (which preclude Fmoc) benefit from the acid‑labile Boc group’s orthogonality [4]. The compound can be carried through hydrogenation, nucleophilic substitution, and metalation reactions without protecting‑group erosion, then quantitatively deprotected with TFA/DCM immediately prior to the final coupling. This reduces the number of redox manipulations by at least one synthetic step compared with Cbz‑ or Fmoc‑protected alternatives [4].

SAR Exploration of 3‑Amino‑4‑Arylpyrolidine Scaffolds with High Batch‑to‑Batch Reproducibility

SAR campaigns that systematically vary the 4‑aryl substituent while keeping the 3‑amino‑Boc and pyrrolidine core constant require building blocks with tightly controlled purity and stereochemistry. The ≥ 99% HPLC purity and defined trans (3R,4S) configuration of this compound minimize batch‑dependent variability in coupling yields and biological assay readouts. The non‑fluorinated comparator, typically supplied at 97% purity, introduces ~2% additional impurities that can accumulate over a 6–8 step linear synthesis to > 15% total by‑product burden, complicating SAR interpretation .

Quote Request

Request a Quote for tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.